molecular formula C11H14N2O2 B2652334 2-Ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid CAS No. 1367810-58-9

2-Ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

Cat. No. B2652334
CAS RN: 1367810-58-9
M. Wt: 206.245
InChI Key: RDWFOTPRCCPZDQ-UHFFFAOYSA-N
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Description

“2-Ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid” is a chemical compound with the CAS Number: 1367810-58-9. It has a molecular weight of 206.24 and its IUPAC name is 2-ethyl-5,6,7,8-tetrahydro-6-quinazolinecarboxylic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14N2O2/c1-2-10-12-6-8-5-7 (11 (14)15)3-4-9 (8)13-10/h6-7H,2-5H2,1H3, (H,14,15) and the InChI key is RDWFOTPRCCPZDQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 385.0±42.0 °C and its predicted density is 1.229±0.06 g/cm3 . The pKa is predicted to be 4.18±0.20 .

Scientific Research Applications

Synthesis of Tetrahydroquinoline Derivatives

The synthesis of tetrahydroquinoline derivatives, including those related to 2-ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, has been explored for various applications. One study detailed the reaction of ethyl 3-benzoylamino-2-oxo-6-triphenylphosphoranylidenemethyl-2H-pyran-5-carboxylate with 2-nitrobenzaldehydes, leading to the formation of 2-amino-4-tetrahydroquinolinylidene-2-pentenedioic acid derivatives and 4-amino-2-tetrahydroquinolinylbutanoic acid derivatives as main products. These compounds have potential applications in the development of new pharmaceuticals and materials due to their complex heterocyclic structures (Bombarda, Erba, Gelmi, & Pocar, 1992).

Antibacterial Activities of Quinolones

Another significant application of tetrahydroquinazoline derivatives is in the field of antibacterial research. Quinolones containing heterocyclic substituents, including tetrahydroquinazoline derivatives, have been synthesized and tested for their antibacterial properties. These compounds have demonstrated greater in vitro antibacterial activity against Gram-positive organisms compared to Gram-negative organisms, indicating their potential as novel antibacterial agents (Cooper, Klock, Chu, & Fernandes, 1990).

Natural Product Discovery

The discovery of natural products featuring tetrahydroquinoline structures also highlights the importance of 2-ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid derivatives in scientific research. For instance, helquinoline, a tetrahydroquinoline antibiotic, was isolated from cultures of Janibacter limosus, showcasing the role of these compounds in natural product chemistry and potential pharmaceutical applications (Asolkar, Schröder, Heckmann, Lang, Wagner-Döbler, & Laatsch, 2004).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, and H335. Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

As for future directions, the wide range of biological activities exhibited by quinazolines and quinazolinones suggests that these compounds, including “2-Ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid”, could be further explored for potential medicinal applications .

properties

IUPAC Name

2-ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c1-2-10-12-6-8-5-7(11(14)15)3-4-9(8)13-10/h6-7H,2-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWFOTPRCCPZDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C2CC(CCC2=N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid

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